3-Methylpyrazole chemical formula and molecular weight
3-Methylpyrazole chemical formula and molecular weight
An In-depth Technical Guide to 3-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Methylpyrazole, a versatile heterocyclic organic compound. It covers its fundamental chemical properties, synthesis, and key applications, with a focus on its relevance in research and pharmaceutical development.
Core Chemical Identity
3-Methylpyrazole, also known as 3-MP, is an aromatic heterocyclic compound featuring a five-membered pyrazole (B372694) ring with a methyl group at the C3 position.[2] It exists as a colorless to pale yellow liquid at room temperature and is soluble in water.[2] The presence of two adjacent nitrogen atoms and the methyl group confers specific steric and electronic properties, making it a valuable building block in synthetic chemistry.[2]
Quantitative Data Summary
The following table summarizes key quantitative physicochemical and toxicological data for 3-Methylpyrazole for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₂ | [1][2][3] |
| Molecular Weight | 82.10 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Melting Point | 36.5 °C | [1][7] |
| Boiling Point | 204 °C (lit.) | [7] |
| Density | 1.02 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.495 (lit.) | [7] |
| Water Solubility | Miscible | [7] |
| pKa | 14.56 ± 0.10 (Predicted) | [7] |
| Acute Toxicity (LC50) | 719 mg/m³ (rat) | [1] |
Applications in Research and Development
3-Methylpyrazole serves as a versatile precursor and active agent in various scientific domains.
1. Pharmaceutical Synthesis: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[8] 3-Methylpyrazole is a crucial starting material for the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[2][9] Its derivatives are being explored for a wide range of therapeutic targets, including cancer, inflammation, and neurodegenerative diseases.[8][9][10]
2. Enzyme Inhibition Studies: 3-Methylpyrazole and its isomers are known inhibitors of alcohol dehydrogenase (ADH), the primary enzyme responsible for metabolizing ethanol (B145695).[11][12][13] Although 4-methylpyrazole (B1673528) (fomepizole) is the potent inhibitor used clinically, 3-methylpyrazole is often used in comparative and mechanistic studies of ADH activity.[12][13][14]
3. Agricultural Chemistry: In agriculture, 3-Methylpyrazole is utilized as a nitrification inhibitor.[3][7] It slows the bacterial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil.[15] This action enhances the efficiency of nitrogen fertilizers by reducing the leaching of nitrate into groundwater and decreasing the emission of nitrous oxide (N₂O), a potent greenhouse gas.[15][16]
Experimental Protocols
Detailed methodologies for key experiments involving 3-Methylpyrazole are provided below.
Protocol 1: Synthesis of 3-Methylpyrazole via Cyclocondensation
This protocol is based on the general Paal-Knorr synthesis, a common method for creating pyrazoles.[2] A specific example involves the reaction of 2-butene-1,4-diol (B106632) with hydrazine (B178648) in the presence of an acid catalyst.[17]
Materials:
-
Hydrazine hydrate
-
2-Butene-1,4-diol
-
Sulfuric acid (80%)
-
Sodium iodide
-
Sodium hydroxide (B78521) solution (25%)
-
1,2-Dichloroethane
-
Anhydrous sodium sulfate
-
Round-bottomed flask, dropping funnel, condenser, distillation apparatus, separatory funnel
Procedure:
-
Prepare a solution of 0.5 g of sodium iodide in 539.0 g of 80% strength sulfuric acid in a round-bottomed flask and heat to 120°C.[17]
-
Prepare a mixture of 100 g (2 mol) of hydrazine hydrate, 193.6 g (2.2 mol) of 2-butene-1,4-diol, and 1.5 g of sodium iodide.[17]
-
Add the hydrazine/diol mixture dropwise to the hot sulfuric acid solution over 90 minutes.[17]
-
After approximately 70 minutes from the start of the addition, begin to remove water from the reaction by distillation, gradually increasing the temperature of the reaction mixture to 155°C.[17]
-
Once the addition is complete, continue stirring the mixture at 155°C for an additional 30 minutes.[17]
-
Cool the reaction mixture to 70°C and carefully neutralize it with 775 g of 25% strength sodium hydroxide solution.[17]
-
Transfer the neutralized mixture to a separatory funnel and extract the product with 1,2-dichloroethane.[17]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[17]
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a brown oil.[17]
-
Purify the crude 3-Methylpyrazole by vacuum distillation to yield a colorless liquid.[17]
Protocol 2: In Vitro Assay for Alcohol Dehydrogenase (ADH) Inhibition
This protocol outlines a general spectrophotometric method to assess the inhibitory effect of 3-Methylpyrazole on ADH activity.
Materials:
-
Human or equine liver alcohol dehydrogenase (commercially available)
-
NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide)
-
Ethanol (substrate)
-
3-Methylpyrazole (inhibitor)
-
Sodium phosphate (B84403) buffer (0.15 M, pH 7.4)
-
Spectrophotometer or fluorometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of ADH in phosphate buffer.
-
Prepare stock solutions of NAD⁺ (e.g., 350 µM), ethanol (e.g., 5 mM), and 3-Methylpyrazole at various concentrations in phosphate buffer.[18]
-
-
Assay Mixture Preparation:
-
In a cuvette, combine the phosphate buffer, NAD⁺ solution, and the ADH enzyme solution.
-
For the inhibition assay, add a specific concentration of the 3-Methylpyrazole solution to the cuvette. For the control (uninhibited reaction), add an equivalent volume of buffer.
-
Mix gently and incubate the mixture for a few minutes at a controlled temperature (e.g., 23°C or 37°C).[12][18]
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the ethanol substrate to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[18]
-
Record the absorbance change over time (e.g., for 3-5 minutes) to determine the initial reaction velocity (rate).
-
-
Data Analysis:
-
Calculate the rate of reaction for both the control and the inhibited samples.
-
Determine the percentage of inhibition for each concentration of 3-Methylpyrazole using the formula: % Inhibition = [(Rate_control - Rate_inhibited) / Rate_control] * 100.
-
To determine the inhibition constant (Ki), repeat the experiment with varying concentrations of both the substrate (ethanol) and the inhibitor (3-Methylpyrazole) and analyze the data using double reciprocal plots (e.g., Lineweaver-Burk or Dixon plots).[18]
-
Visualizations: Workflows and Pathways
Diagrams created using Graphviz to illustrate key processes involving 3-Methylpyrazole.
References
- 1. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 1453-58-3: 3-Methylpyrazole | CymitQuimica [cymitquimica.com]
- 4. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]
- 5. 3-Methylpyrazole | 1453-58-3 [chemicalbook.com]
- 6. 3-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cas 1453-58-3,3-Methylpyrazole | lookchem [lookchem.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Screening of the inhibitory effect of xenobiotics on alcohol metabolism using S9 rat liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro studies of human alcohol dehydrogenase inhibition in the process of methanol and ethylene glycol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Frontiers | Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality [frontiersin.org]
- 16. Combining nitrification inhibitors with a reduced N rate maintains yield and reduces N2O emissions in sweet corn - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 17. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]
- 18. scispace.com [scispace.com]
